

Introduction: Unveiling a Versatile Covalent Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-chloro-N,N-diisopropylacetamide

Cat. No.: B1345676

[Get Quote](#)

In the landscape of modern drug discovery and chemical biology, the strategic use of covalent chemistry has enabled the development of highly potent and selective therapeutics. Central to this strategy is the "electrophilic warhead," a reactive moiety capable of forming a stable, covalent bond with a target biomolecule. **2-chloro-N,N-diisopropylacetamide**, a member of the α -haloacetamide class, represents a cornerstone reagent in this field. Its utility extends far beyond that of a simple synthetic intermediate; it is a precisely engineered tool for researchers aiming to achieve irreversible inhibition of protein function.

This guide provides an in-depth exploration of the chemical properties, synthesis, and reactivity of **2-chloro-N,N-diisopropylacetamide**. We will delve into the mechanistic principles that govern its function and present field-proven protocols and workflows. This document is intended for researchers, medicinal chemists, and drug development professionals who seek to leverage the power of targeted covalent modification.

Section 1: Core Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are paramount for its successful application. **2-chloro-N,N-diisopropylacetamide** is a solid at room temperature, characterized by the presence of a reactive chloromethyl group adjacent to a sterically hindered amide.

Property	Value	Source
IUPAC Name	2-chloro-N,N-bis(propan-2-yl)acetamide	[1]
Synonyms	N,N-Diisopropylchloroacetamide, 2-chloro-N,N-di(propan-2-yl)acetamide	[1]
CAS Number	7403-66-9	[1]
Molecular Formula	C ₈ H ₁₆ ClNO	[1]
Molecular Weight	177.67 g/mol	[1]
Appearance	Solid	[1]
InChI Key	CPQZQZNYTZXXBB-UHFFFAOYSA-N	[1]

Section 2: Synthesis and Purification

The most reliable and common method for preparing **2-chloro-N,N-diisopropylacetamide** is through the nucleophilic acyl substitution of chloroacetyl chloride with diisopropylamine.[2] This reaction, while straightforward, requires careful control of conditions to ensure high yield and purity.

Expertise in Practice: Causality of Experimental Choices

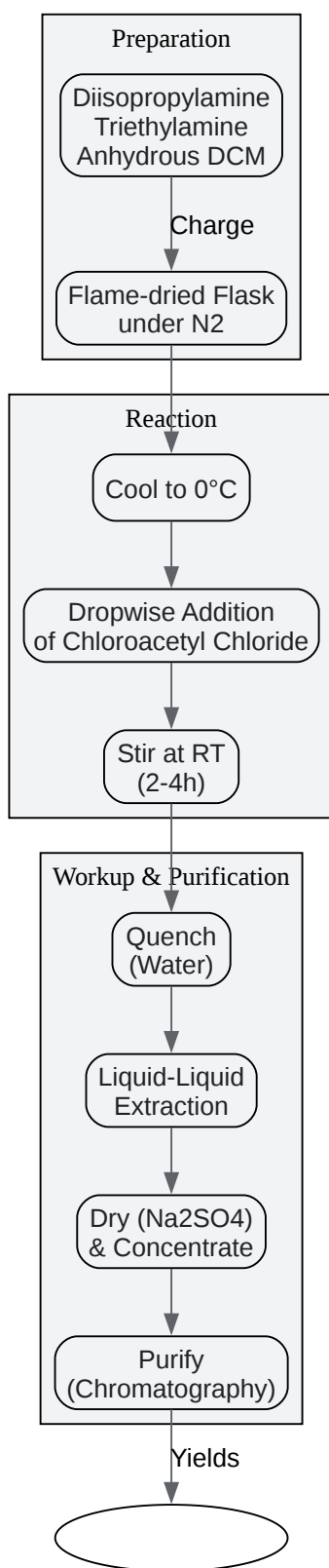
- Anhydrous Solvent:** The use of an anhydrous solvent like dichloromethane (DCM) or toluene is critical. Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water, leading to the formation of chloroacetic acid and significantly reducing the yield of the desired product.
- Tertiary Amine Base:** A non-nucleophilic tertiary amine, such as triethylamine (TEA), is added as an acid scavenger. The reaction produces one equivalent of hydrochloric acid (HCl), which would otherwise protonate the diisopropylamine starting material, rendering it non-nucleophilic and halting the reaction. TEA neutralizes the HCl to form triethylammonium chloride, a salt that often precipitates and can be easily removed by filtration.

- **Low-Temperature Control:** The reaction is typically initiated at 0°C. This is a crucial control measure. The acylation is highly exothermic, and uncontrolled temperature increases can lead to side reactions and the formation of impurities. Maintaining a low temperature ensures a smooth, controlled reaction rate.

Detailed Experimental Protocol

- To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and dropping funnel, add diisopropylamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 5 mL per mmol of amine).
- Add triethylamine (1.1 eq) to the solution.
- Cool the stirred solution to 0°C using an ice-water bath.
- Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
- Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove acidic impurities), and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
- The crude product can be purified by flash column chromatography on silica gel or recrystallization to yield pure **2-chloro-N,N-diisopropylacetamide**.

Visualization: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **2-chloro-N,N-diisopropylacetamide**.

Section 3: Spectroscopic and Analytical Characterization

While a dedicated public spectral database for **2-chloro-N,N-diisopropylacetamide** is not readily available, its structure allows for a confident prediction of its key analytical signatures based on data from analogous compounds like N,N-diisopropylacetamide and other chloroacetamides.^{[3][4][5][6]}

Technique	Expected Signature	Rationale
^1H NMR	δ ~4.1-4.3 ppm (s, 2H): - C(=O)CH ₂ Cl δ ~3.5-4.0 ppm (m, 2H): -N(CH(CH ₃) ₂) ₂ δ ~1.2-1.4 ppm (d, 12H): - N(CH(CH ₃) ₂) ₂	The methylene protons (CH ₂ Cl) are deshielded by both the adjacent carbonyl and the highly electronegative chlorine atom. The isopropyl methine protons (CH) are split by the methyl groups. The twelve isopropyl methyl protons will appear as a characteristic doublet.
^{13}C NMR	δ ~165-168 ppm: C=O δ ~48-50 ppm: -N(CH(CH ₃) ₂) ₂ δ ~40-42 ppm: -CH ₂ Cl δ ~20-22 ppm: -N(CH(CH ₃) ₂) ₂	The carbonyl carbon is the most downfield signal. The chemical shifts of the CH ₂ Cl and isopropyl CH carbons are key identifiers.
FT-IR	ν ~1650-1670 cm ⁻¹ (strong): C=O stretch (amide) ν ~650-800 cm ⁻¹ (strong): C-Cl stretch	The strong amide carbonyl stretch is a dominant feature. The C-Cl stretch appears in the fingerprint region.
Mass Spec (EI)	[M] ⁺ • at m/z 177/179: Molecular ion peak with ~3:1 isotopic pattern. Key Fragment at m/z 100: [M - CH ₂ Cl] ⁺ •	The presence of chlorine results in a characteristic M+2 peak (^{13}C vs ^{37}Cl isotope) with an intensity ratio of approximately 3:1. A common fragmentation pathway is the alpha-cleavage of the C-C bond next to the carbonyl, losing the chloromethyl radical.

Section 4: Chemical Reactivity and Mechanistic Insights

The synthetic utility of **2-chloro-N,N-diisopropylacetamide** is dominated by the reactivity of the carbon-chlorine bond. The chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the α -carbon towards nucleophilic attack.

The Electrophilic Warhead: An S_N2 Mechanism

The primary reaction mechanism is a bimolecular nucleophilic substitution (S_N2).^[1] A nucleophile, such as the thiol group of a cysteine residue in a protein, attacks the electrophilic methylene carbon (CH_2Cl), displacing the chloride ion in a single, concerted step. This forms a stable thioether bond, resulting in irreversible covalent modification of the target.^{[1][7]}

Caption: S_N2 reaction of a nucleophile (Nu^-) with **2-chloro-N,N-diisopropylacetamide**.

The steric bulk provided by the two isopropyl groups on the nitrogen atom does not significantly hinder the approach of a nucleophile to the reactive CH_2Cl center. However, it can influence the overall conformation and binding orientation of the molecule within a constrained environment like a protein's active site.

Section 5: Applications in Drug Discovery and Chemical Biology

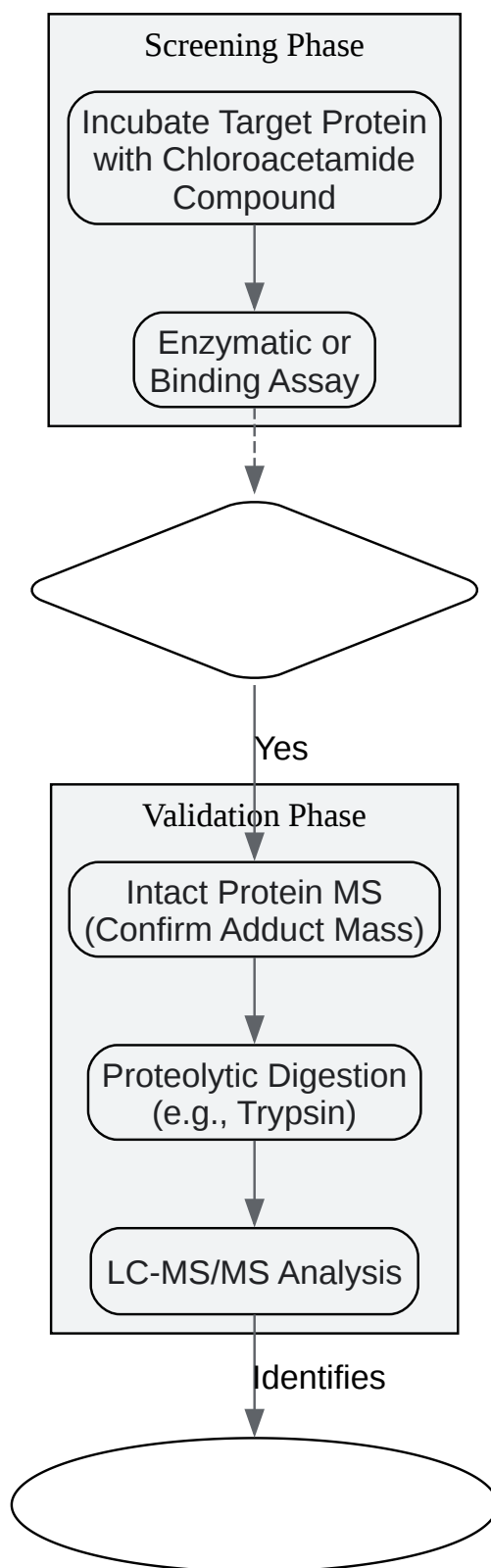
The α -chloroacetamide moiety is a privileged electrophile for designing Targeted Covalent Inhibitors (TCIs).^[8] TCIs offer several advantages over traditional non-covalent inhibitors, including increased potency, prolonged duration of action, and the ability to overcome drug resistance mechanisms.^[8]

Workflow: Covalent Fragment Screening

2-chloro-N,N-diisopropylacetamide can be used as a reactive fragment or incorporated into larger molecules for covalent fragment-based ligand discovery (FBLD). A typical workflow involves screening for covalent modification of a target protein, often a cysteine-containing enzyme.

- Incubation: The target protein is incubated with the chloroacetamide-containing compound at a defined concentration and for a specific time under physiological buffer conditions.

- **Activity Assay:** A functional assay is performed to measure the loss of protein activity, indicating successful inhibition.
- **Mass Spectrometry Confirmation:** Intact protein mass spectrometry is used to confirm covalent modification. A mass increase corresponding to the molecular weight of the bound fragment (minus HCl) is a definitive indicator of covalent bond formation.
- **Site of Modification Analysis:** To identify the specific amino acid residue that was modified, the protein-inhibitor adduct is subjected to proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis. The modified peptide is identified by its unique mass, and MS/MS sequencing pinpoints the exact site of attachment.^[9]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for identifying and validating a covalent inhibitor.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-chloro-N,N-diisopropylacetamide** is not widely published, data from structurally similar α -chloroacetamides strongly suggest that it should be handled as a hazardous compound.[\[10\]](#)[\[11\]](#)

- Hazard Profile (by analogy): Assumed to be harmful if swallowed, toxic in contact with skin, and potentially fatal if inhaled.[\[11\]](#) It is expected to cause skin irritation and serious eye damage and may cause respiratory irritation.[\[10\]](#)
- Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2-chloro-N,N-diisopropylacetamide is more than a simple reagent; it is a potent tool for chemical biologists and medicinal chemists. Its well-defined reactivity, rooted in the principles of nucleophilic substitution, makes it an ideal electrophilic warhead for the design of targeted covalent inhibitors. By understanding its synthesis, reactivity, and analytical characteristics, researchers can effectively employ this compound to probe biological systems and develop next-generation therapeutics with lasting efficacy.

References

- Grabrijan, K., et al. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. *European Journal of Medicinal Chemistry*, 243, 114752. [\[Link\]](#)

- Adachi, N., et al. (2020). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Chemical and Pharmaceutical Bulletin, 68(11), 1108-1113. [[Link](#)]
- Fier, P. S., & Maloney, K. M. (2017). A Simple and Safe Continuous-Flow Procedure for the Synthesis of Chloroacetyl Chloride. Organic Process Research & Development, 21(1), 102-105. (Note: This reference describes the synthesis of a key reagent, chloroacetyl chloride, which is then used in reactions like the one described in reference[2])
- Fehrentz, T., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters, 554(3), 375-378. [[Link](#)]
- PubChem. 2-chloro-N,N-dipropylacetamide. [[Link](#)]
- PubChem. N,N-Diisopropylacetamide. [[Link](#)]
- PubChem. 2-chloro-N,N-dimethylacetamide. [[Link](#)]
- NIST. Acetamide, N,N-bis(1-methylethyl)-. [[Link](#)]
- NIST. Mass Spectrum data for Acetamide, N,N-bis(1-methylethyl)-. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/pmc/)]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N,N-Diisopropylacetamide | C₈H₁₇NO | CID 69797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-chloro-N,N-dimethylacetamide | C₄H₈ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamide, N,N-bis(1-methylethyl)- [webbook.nist.gov]
- 6. Acetamide, N,N-bis(1-methylethyl)- [webbook.nist.gov]
- 7. Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]
- 9. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-chloro-N,N-dipropylacetamide | C₈H₁₆ClNO | CID 219647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Introduction: Unveiling a Versatile Covalent Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345676#2-chloro-n-n-diisopropylacetamide-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com